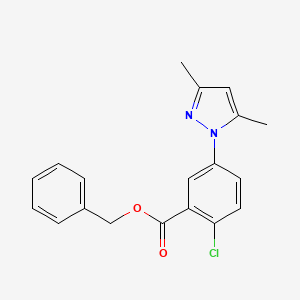

![molecular formula C17H16N2O6 B5549627 Methyl 3-[(2-ethoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5549627.png)

Methyl 3-[(2-ethoxyphenyl)carbamoyl]-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group . Another method could be the nitration of methyl benzoate .Scientific Research Applications

Abraham Model Correlations for Solute Transfer

Research into the solubility of various compounds in organic solvents like 2-ethoxyethanol provides a foundation for understanding how similar compounds, including methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate, might interact in different solvent environments. The study by Hart et al. (2015) focuses on the experimental solubilities of numerous compounds and their transfer into 2-methoxyethanol, utilizing the Abraham model correlations to describe these processes with precision (Hart et al., 2015).

Effects on Reaction Rates and Mechanisms

The research by Um et al. (2005) explores how the o-methyl group influences the rate and mechanism of reactions, specifically the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates. This work provides insights into how different chemical groups and substitutions can affect chemical reaction dynamics, which is relevant for understanding the behavior of methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate in various chemical reactions (Um et al., 2005).

Hydrogen-Bonded Molecular Structures

The studies by Portilla et al. (2007) on hydrogen-bonded chains and sheets in related compounds highlight the importance of hydrogen bonding in determining the molecular structure and properties of such chemicals. These findings can be extrapolated to understand the potential structural characteristics of methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate and how it might form hydrogen-bonded structures in various conditions (Portilla et al., 2007).

Synthesis and Antimicrobial Activity of Schiff Bases

Research on the synthesis and characterization of Schiff bases, as well as their antimicrobial activity, provides a framework for evaluating the potential biological and pharmaceutical applications of compounds like methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate. Vinusha et al. (2015) synthesized Schiff bases derived from imino-4-methoxyphenol thiazole, which were tested for antibacterial and antifungal activities, indicating the potential for similar compounds to be evaluated for biological activities (Vinusha et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

methyl 3-[(2-ethoxyphenyl)carbamoyl]-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-3-25-15-7-5-4-6-14(15)18-16(20)11-8-12(17(21)24-2)10-13(9-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOZUPSUINIYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one](/img/structure/B5549575.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![7-[(1,3-Dioxoisoindol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B5549618.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5549635.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)